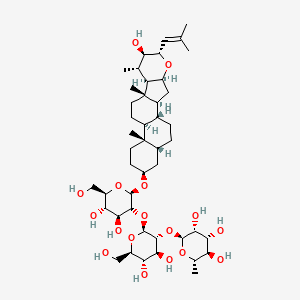
16,23-Epoxy-5beta-cholestane triglycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
16,23-epoxy-5beta-cholestane triglycoside is a sterol 3-beta-D-glucoside that is 16,23-epoxycholest-24-ene-3,22-diol substituted by a 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranosyl moiety at position 3 via a glycosidic linkage (the 3beta,5beta,16beta,22R,23S stereoisomer). Isolated from bulbs of Ornithogalum saundersiae, it exhibits inhibitory activity on proliferation of human peripheral blood lymphocytes. It has a role as a metabolite and an antineoplastic agent. It is a cholestanoid, a cyclic ether, a sterol 3-beta-D-glucoside, a trisaccharide derivative and a 22-hydroxy steroid.
Scientific Research Applications
Inhibition of Lymphocyte Proliferation
A study by Kuroda et al. (1995) identified 16,23-epoxy-5beta-cholestane triglycoside isolated from the bulbs of Ornithogalum saundersiae. This compound showed potent inhibitory activity on the proliferation of human peripheral blood lymphocytes from a chronic renal failure patient without inducing cytotoxicity in the lymphocytes and HL-60 human leukemia cells (Kuroda, Mimaki, Sashida, Hirano, Oka, & Dobashi, 1995).
Cytostatic Activity on Leukemia Cells
Kuroda et al. (1997) further explored the novel cholestane glycosides from Ornithogalum saundersiae. Among these, a compound showed significant cytostatic activity on leukemia HL-60 and MOLT-4 cells. The effect on HL-60 cells was partially mediated through induction of apoptosis (Kuroda, Mimaki, Sashida, Hirano, Oka, Dobashi, Li, & Harada, 1997).
Potential in Antitumor Activities
Zheng et al. (2010) conducted a study on the synthesis of cholestane glycosides bearing OSW-1 disaccharide or its 1→4-linked analogue. These compounds, including a cholestane glycoside, demonstrated potent cytotoxicity against various types of human tumor cells (Zheng, Zhou, Guan, Chen, Zhou, Chen, & Lei, 2010).
Identification in Convallaria Majalis
Higano et al. (2007) isolated a new 5beta-spirostanol triglycoside from the rhizomes of Convallaria majalis, along with known cholestane glycosides. These compounds, including the cholestane glycoside, showed tumor-specific cytotoxic activity (Higano, Kuroda, Sakagami, & Mimaki, 2007).
properties
Product Name |
16,23-Epoxy-5beta-cholestane triglycoside |
|---|---|
Molecular Formula |
C45H74O17 |
Molecular Weight |
887.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1R,2S,4S,6S,7R,8S,9R,10S,13S,14S,17S,19R)-7-hydroxy-8,10,14-trimethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosan-17-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O17/c1-18(2)13-27-31(48)19(3)30-26(58-27)15-25-23-8-7-21-14-22(9-11-44(21,5)24(23)10-12-45(25,30)6)57-42-39(36(53)33(50)28(16-46)59-42)62-43-40(37(54)34(51)29(17-47)60-43)61-41-38(55)35(52)32(49)20(4)56-41/h13,19-43,46-55H,7-12,14-17H2,1-6H3/t19-,20-,21+,22-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-/m0/s1 |
InChI Key |
AJNYRTVTKHEZMG-BYMWGYRGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@H]([C@@H]1O)C=C(C)C |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC(C1O)C=C(C)C |
synonyms |
16,23-ECTG 16,23-epoxy-5beta-cholestane triglycoside 16,23-epoxycholestane triglycoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)
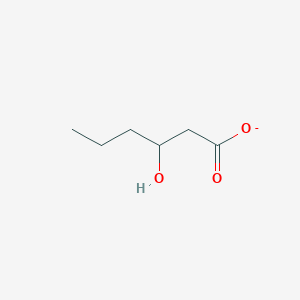
![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)
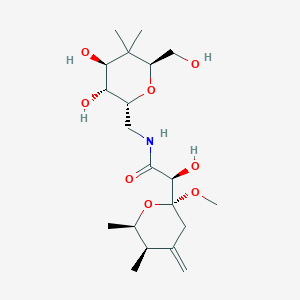
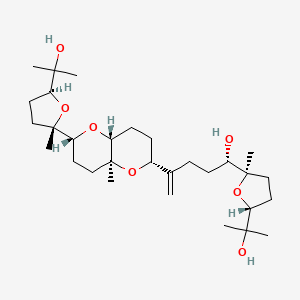
![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)
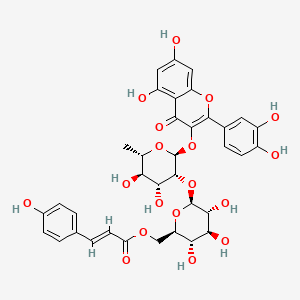
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)
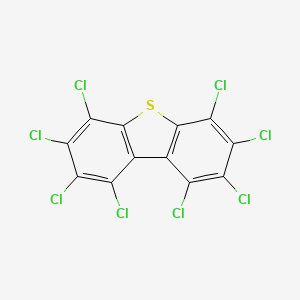
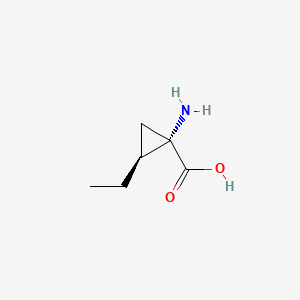
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
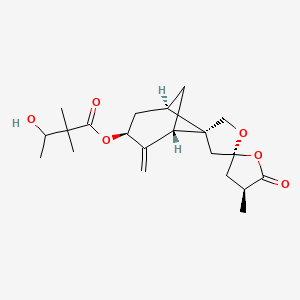
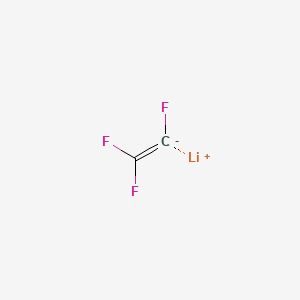
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)